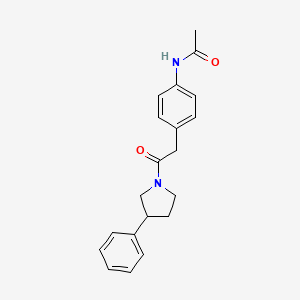

2-((5-(1H-吲哚-3-基)-4-甲基-4H-1,2,4-三唑-3-基)硫代)-N-(4-(三氟甲氧基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including an indole, a triazole, a thioether, and a trifluoromethoxyphenyl group. Indoles are aromatic heterocyclic organic compounds that have been widely studied due to their presence in natural products and pharmaceuticals . Triazoles are another class of heterocyclic compounds that have been used in various fields including medicinal chemistry .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. Indoles are known to undergo electrophilic substitution reactions at the C3 position . Triazoles can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity and metabolic stability .科学研究应用

Non-Competitive α-Glucosidase Inhibitors

This compound has been studied for its role as a non-competitive α-glucosidase inhibitor . α-Glucosidase is an enzyme crucial in the carbohydrate digestion process, converting oligosaccharides and disaccharides into glucose. Inhibitors of this enzyme can help manage postprandial blood glucose levels, which is beneficial for treating type 2 diabetes. The compound has shown better inhibitory activity than acarbose, a reference drug, indicating its potential as a new class of diabetes medication.

Anticancer Activity

Indole derivatives, such as the one , have been synthesized and evaluated for their anticancer properties . These compounds can bind to the colchicine site in tubulin, disrupting microtubule dynamics, which is a promising strategy for cancer therapy. The compound’s analogues have shown the ability to inhibit cancer cell migration and overcome drug resistance, suggesting its application in developing novel anticancer drugs.

Tubulin Polymerization Inhibition

The compound’s structure allows it to interact with tubulin, a protein that forms microtubules . By binding to the colchicine site, it can inhibit tubulin polymerization, leading to microtubule fragmentation. This mechanism is critical in the development of drugs that target cell division, particularly in cancer cells.

Metastasis Inhibition

In vivo studies have demonstrated that analogues of this compound significantly inhibit primary tumor growth and decrease tumor metastasis in melanoma xenograft models . This indicates its potential use in preventing the spread of cancer cells, which is a key challenge in cancer treatment.

Overcoming Drug Resistance

One of the significant challenges in cancer treatment is the development of resistance to chemotherapy drugs. The compound’s analogues have shown a significant ability to overcome paclitaxel resistance in taxane-resistant cancer models , suggesting its role in the development of therapies for drug-resistant cancers.

Safety Profile in Biological Systems

It’s important to note that the safety profile of a compound is crucial for its application in therapeutics. Selected compounds related to the one have been evaluated for their effects on cell viability in human normal hepatocyte (LO2) and human liver cancer (HepG2) cells, showing no adverse effects . This highlights the compound’s potential as a safe therapeutic agent.

作用机制

Target of Action

The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides into α-glucose .

Mode of Action

The compound acts as a non-competitive inhibitor of α-glucosidase . This means it binds to a site on the enzyme that is different from the active site, altering the enzyme’s conformation and reducing its activity . The compound’s binding to α-glucosidase has been confirmed through fluorescence quenching experiments .

Biochemical Pathways

By inhibiting α-glucosidase, the compound interferes with the breakdown of oligosaccharides and disaccharides into α-glucose . This results in a decrease in the amount of glucose that is absorbed into the bloodstream, thereby helping to regulate blood glucose levels .

Result of Action

The inhibition of α-glucosidase by this compound leads to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes . Some compounds in this class have also been found to have no effect on the cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells , suggesting a good safety profile.

属性

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N5O2S/c1-28-18(15-10-24-16-5-3-2-4-14(15)16)26-27-19(28)31-11-17(29)25-12-6-8-13(9-7-12)30-20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKJREGXGXBFEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E)-5-methyl-4-[(3-phenoxyphenyl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2934340.png)

![3-oxo-2-phenyl-N-(pyridin-3-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2934341.png)

![5-(hydroxymethyl)-N-(2-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2934342.png)

![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2934349.png)

![1-(4-Tert-butylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2934354.png)

![Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934355.png)

![2-[(2-Fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2934356.png)

![4-[(3-Amino-5-methyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B2934357.png)

![N-(1-cyanocycloheptyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2934360.png)